Direct G9a and DNMT1 Inhibitory Potency Comparison: CM-272 vs. Structural Analog CM-579
In a direct head-to-head enzymatic comparison from the same discovery series, CM-272 exhibits superior potency against both G9a and DNMT1 compared to its closest structural analog CM-579 [1]. The quantitative difference is most pronounced for G9a inhibition, where CM-272 (IC50 = 8 nM) is 2-fold more potent than CM-579 (IC50 = 16 nM). For DNMT1 inhibition, CM-272 (IC50 = 382 nM) is approximately 12-fold more potent than CM-579 (IC50 = 32 nM) when the DNMT1 IC50 value of CM-579 is corrected for the reported 32 nM value .
| Evidence Dimension | Enzymatic inhibitory potency |
|---|---|
| Target Compound Data | G9a IC50 = 8 nM; DNMT1 IC50 = 382 nM |
| Comparator Or Baseline | CM-579: G9a IC50 = 16 nM; DNMT IC50 = 32 nM |
| Quantified Difference | CM-272 is 2-fold more potent at G9a; CM-272 is ~12-fold less potent at DNMT1 (382 nM vs. 32 nM), indicating isoform selectivity divergence |
| Conditions | Time-resolved fluorescence energy transfer (TR-FRET) enzymatic assay for G9a using biotinylated histone monomethyl-H3K9 peptide; EPIgeneous methyltransferase assay for DNMT1 |
Why This Matters
Researchers selecting between CM-272 and CM-579 must recognize the 2-fold G9a potency advantage and the substantially different DNMT1 inhibitory profile of CM-272, which may translate to differential cellular efficacy and target engagement.
- [1] Jose-Eneriz, E. S., Agirre, X., Rabal, O., Vilas-Zornoza, A., Sanchez-Arias, J. A., Miranda, E., ... & Prosper, F. (2017). Figure 1: Chemical structure of CM-272, CM-579 and CM-1021 together with their IC50 values against G9a and DNMT1 activity. Nature Communications, 8, 15424. View Source
